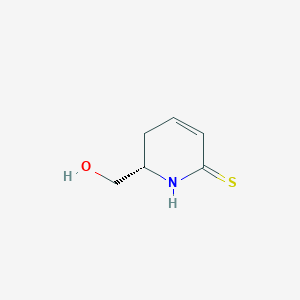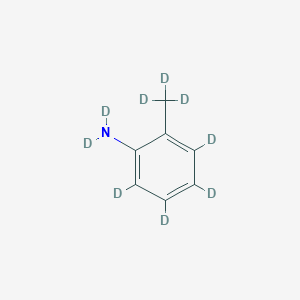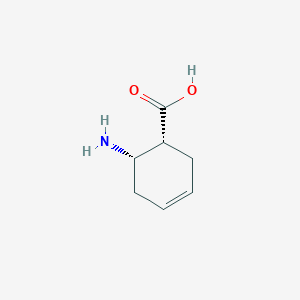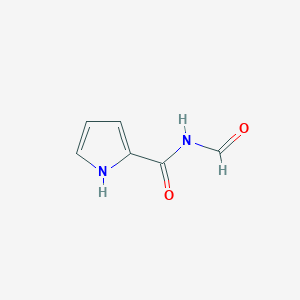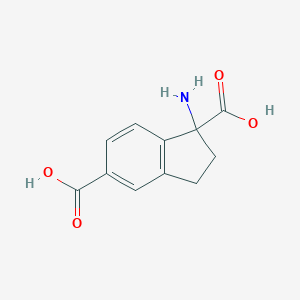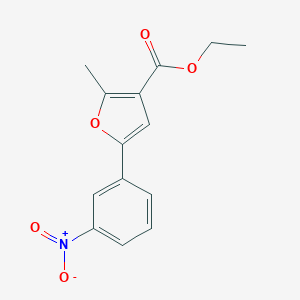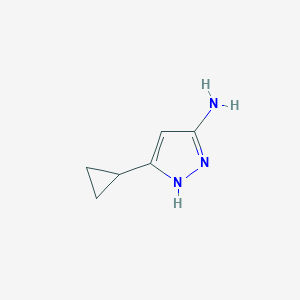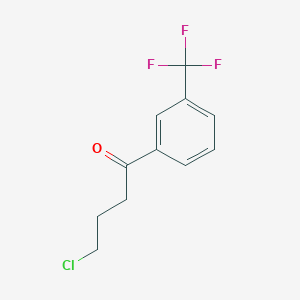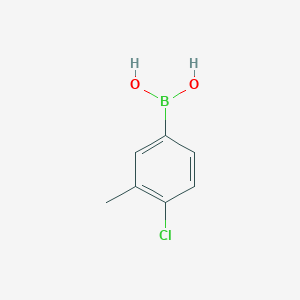
4-Chloro-3-methylphenylboronic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Chloro-3-methylphenylboronic acid and its derivatives involves several key steps, including halogenation, boronation, and catalytic reactions. For instance, the synthesis of related boronic acids has been achieved through reactions involving palladium-catalyzed conditions and the use of diborane or catecholborane for the production of arylboronic acids in high yield (Hylarides et al., 1989).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction methods, have revealed detailed insights into the crystal structures of boronic acids. For example, studies on 4-halophenylboronic acids have shown that these molecules can adopt various conformations and form three-dimensional structures with channels occupied by water molecules, demonstrating the significance of O−H···O interactions and the role of halogen interactions in crystal packing (Shimpi et al., 2007).
Chemical Reactions and Properties
4-Chloro-3-methylphenylboronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is fundamental for constructing biaryls, an essential framework in organic chemistry and pharmaceuticals. The ortho-substituent of boronic acids has been shown to play a crucial role in facilitating dehydrative amidation reactions between carboxylic acids and amines, highlighting the compound's utility in organic synthesis (Wang et al., 2018).
Physical Properties Analysis
The physical properties, including vibrational spectra of 4-Chloro-3-methylphenylboronic acid and its analogs, have been studied through experimental and theoretical methods. Investigations into 4-chloro- and 4-bromophenylboronic acids using Raman and FTIR spectroscopy, complemented by DFT calculations, offer insights into their stable conformations and the vibrational modes characteristic of these compounds (Kurt, 2009).
Chemical Properties Analysis
The chemical properties of 4-Chloro-3-methylphenylboronic acid, including its reactivity and interaction with various ligands, are crucial for its application in synthesis and material science. For example, the ability of boronic acids to form complexes with polyols through specific interactions is fundamental to understanding their chemical behavior and potential applications in creating new materials and catalysts (Pizer & Tihal, 1992).
Aplicaciones Científicas De Investigación
-
Suzuki-Miyaura Cross Coupling Reaction
- Application : 4-Chloro-3-methylphenylboronic acid is used in the Suzuki-Miyaura cross-coupling reaction, a type of palladium-catalyzed cross coupling reaction, used to synthesize biaryl compounds .
- Results : The outcome of this reaction is the formation of biaryl compounds, which have applications in various fields including pharmaceuticals, agrochemicals, and organic materials .
-
- Application : 4-Chloro-3-methylphenylboronic acid is used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .
- Results : The synthesized biaryl amides can exhibit muscarinic acetylcholine receptor subtype M1 agonistic activity, which could have potential therapeutic applications .
-
Intramolecular Aromatic Carbenoid Insertion
-
Preparation of Borinic Acid Picolinate Esters
-
Iron-catalyzed oxidative coupling with benzene derivatives
-
Preparation of microtubule inhibitors as potential antitumors
Safety And Hazards
Propiedades
IUPAC Name |
(4-chloro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDPQDBLCJDUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396392 | |
| Record name | 4-CHLORO-3-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenylboronic acid | |
CAS RN |
161950-10-3 | |
| Record name | 4-CHLORO-3-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-3-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



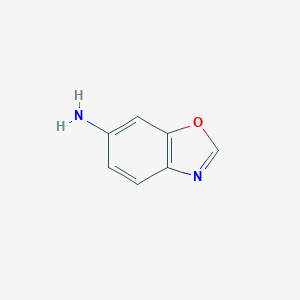
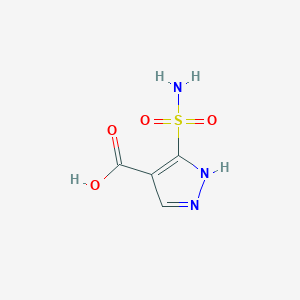
![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)

